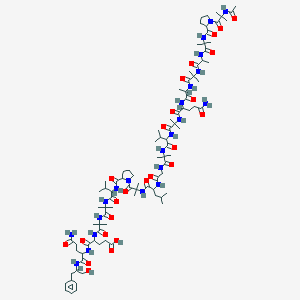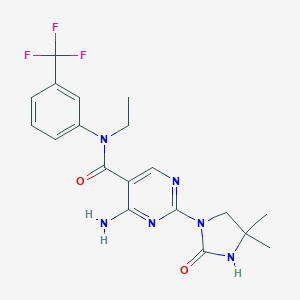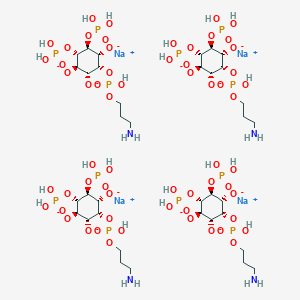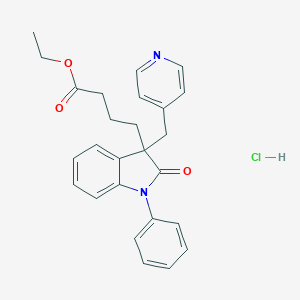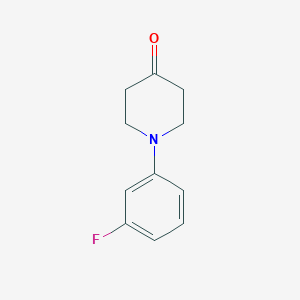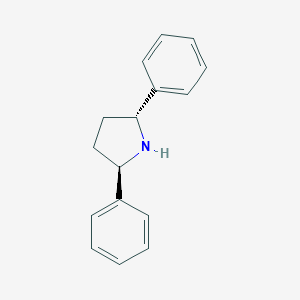![molecular formula C9H6N2S2 B136367 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile CAS No. 142892-33-9](/img/structure/B136367.png)
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific research fields. It is a member of the thienopyridine family, which is known for its diverse biological activities. This compound has been shown to have promising anticancer, anti-inflammatory, and antiviral properties, making it a valuable tool in the development of new drugs.
作用機序
The mechanism of action of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool in scientific research. It has been shown to inhibit the activity of various enzymes and signaling pathways, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. It has also been shown to have antiviral activity against several viruses, including the Zika virus.
実験室実験の利点と制限
One of the major advantages of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is its diverse biological activities, making it a valuable tool in various scientific research fields. Its anticancer, anti-inflammatory, and antiviral properties make it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in scientific research.
将来の方向性
There are several future directions for the study of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile. One of the areas of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific research fields. Another area of research is the development of new drugs based on this compound, which could have potential applications in the treatment of cancer, inflammatory diseases, and viral infections. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies that could benefit human health.
合成法
The synthesis of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile involves a multi-step process that begins with the condensation of 2-aminothiophene and ethyl acetoacetate to form 2-(ethoxycarbonyl)-thieno[3,2-c]pyridine-3-amine. This intermediate is then subjected to a series of reactions, including methylation, oxidation, and cyclization, to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it more suitable for scientific research.
科学的研究の応用
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile has been extensively studied for its potential applications in various scientific research fields. Its anticancer properties have been investigated in several studies, where it was found to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antiviral activity against several viruses, including the Zika virus.
特性
CAS番号 |
142892-33-9 |
|---|---|
分子式 |
C9H6N2S2 |
分子量 |
206.3 g/mol |
IUPAC名 |
2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N2S2/c1-12-9-6(4-10)7-5-11-3-2-8(7)13-9/h2-3,5H,1H3 |
InChIキー |
LHKRIZHEMZWWPS-UHFFFAOYSA-N |
SMILES |
CSC1=C(C2=C(S1)C=CN=C2)C#N |
正規SMILES |
CSC1=C(C2=C(S1)C=CN=C2)C#N |
同義語 |
Thieno[3,2-c]pyridine-3-carbonitrile, 2-(methylthio)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



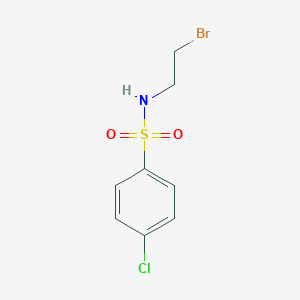
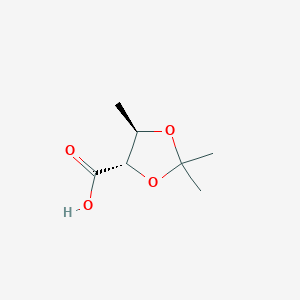
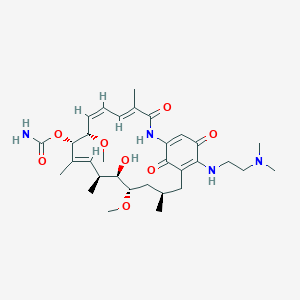
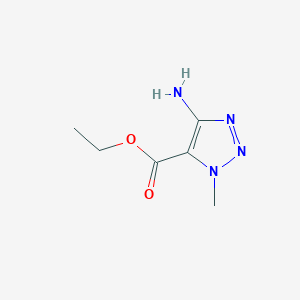
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
